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Compound of Interest

Compound Name:
2-Chloro-3',4'-

(ethylenedioxy)benzophenone

CAS No.: 164526-07-2

Cat. No.: B1594867

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-3',4'-
(ethylenedioxy)benzophenone, a substituted benzophenone of interest in synthetic and

medicinal chemistry. We will delve into its chemical and physical properties, outline a robust

synthesis protocol, analyze its spectroscopic signature, and discuss essential safety and

handling procedures. This document is intended to serve as a foundational resource for

researchers working with or considering the use of this compound in their experimental

workflows.

Chemical Identity and Physical Properties
2-Chloro-3',4'-(ethylenedioxy)benzophenone is a diarylketone featuring a 2-chlorophenyl

group and a 3',4'-(ethylenedioxy)phenyl group linked by a carbonyl moiety. The ethylenedioxy

group forms a 1,4-benzodioxan ring system, a common heterocyclic motif in pharmacologically

active molecules.
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Property Value Source(s)

IUPAC Name

(2-chlorophenyl)(2,3-dihydro-

1,4-benzodioxin-6-

yl)methanone

[1]

CAS Number 164526-07-2 [2][3]

Molecular Formula C₁₅H₁₁ClO₃ [2][3]

Molecular Weight 274.70 g/mol [2][3]

Appearance
White to off-white solid

(predicted)
General knowledge

Melting Point

Not explicitly available in

searched sources. Similar

substituted benzophenones

have melting points ranging

from 65°C to over 200°C.[4][5]

General knowledge

Boiling Point
Not explicitly available in

searched sources.
General knowledge

Solubility

Predicted to be soluble in

organic solvents like

chloroform, dichloromethane,

and alcohols; insoluble in

water.[6]

General knowledge

Structure:

Caption: Chemical structure of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Synthesis and Purification
The most logical and widely applicable method for the synthesis of 2-Chloro-3',4'-
(ethylenedioxy)benzophenone is the Friedel-Crafts acylation. This classic electrophilic

aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic

compound in the presence of a Lewis acid catalyst.
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Underlying Principles of the Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of

the acyl chloride (2-chlorobenzoyl chloride) with a Lewis acid, typically aluminum chloride

(AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 1,4-benzodioxan.

The ethylenedioxy group of 1,4-benzodioxan is an activating group, directing the incoming

electrophile to the ortho and para positions. Due to steric hindrance from the ethylenedioxy

ring, acylation is expected to occur predominantly at the 6-position (para to the ether oxygen).

Acylium Ion Formation

Electrophilic Aromatic Substitution

2-Chlorobenzoyl Chloride
Acylium Ion

(Electrophile)
+ AlCl₃

AlCl₃ (Lewis Acid)

Sigma Complex
(Intermediate)

+ 1,4-Benzodioxan

1,4-Benzodioxan 2-Chloro-3',4'-(ethylenedioxy)benzophenone- H⁺, -AlCl₃

Click to download full resolution via product page

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts

acylations of similar substrates.[1][7][8]

Materials:

1,4-Benzodioxan

2-Chlorobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium bicarbonate (NaHCO₃), saturated solution

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Ethyl acetate

Petroleum ether (or hexanes)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1

equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 2-

chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a

solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise via the

dropping funnel, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing

crushed ice and concentrated hydrochloric acid. This will quench the reaction and

decompose the aluminum chloride complex.

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x

50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated sodium

bicarbonate solution to neutralize any remaining acid, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the

crude product.

Purification: Purify the crude product by recrystallization from a suitable solvent system, such

as ethyl acetate/petroleum ether, to yield 2-Chloro-3',4'-(ethylenedioxy)benzophenone as

a solid.[7]

Spectroscopic Analysis
While specific experimental spectra for 2-Chloro-3',4'-(ethylenedioxy)benzophenone are not

readily available in public databases, we can predict the key spectroscopic features based on

its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the ethylenedioxy protons.

Aromatic Region (δ 6.8 - 7.8 ppm):

The protons on the 2-chlorophenyl ring will likely appear as a complex multiplet due to

ortho, meta, and para couplings.

The protons on the 1,4-benzodioxan ring will appear as three distinct signals, likely a

doublet, a doublet of doublets, and a doublet, in the upfield region of the aromatic signals

due to the electron-donating effect of the ether oxygens.

Ethylenedioxy Protons (δ 4.2 - 4.4 ppm): The four protons of the ethylenedioxy group are

chemically equivalent and are expected to appear as a singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon

environments.
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Carbonyl Carbon (δ ~195 ppm): The carbonyl carbon will appear as a singlet in the downfield

region of the spectrum.

Aromatic Carbons (δ 110 - 160 ppm): A number of signals will be present corresponding to

the carbons of the two aromatic rings. The carbons attached to the ether oxygens will be

shifted downfield.

Ethylenedioxy Carbons (δ ~64 ppm): The two equivalent carbons of the ethylenedioxy group

will appear as a single signal.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl

group.

C=O Stretch: A strong, sharp peak is expected in the region of 1650-1670 cm⁻¹,

characteristic of an aryl ketone.

C-O-C Stretch: Absorptions corresponding to the aryl ether linkages will be observed in the

region of 1200-1300 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, may be

attributed to the C-Cl stretching vibration.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the aromatic C-H

stretching vibrations.

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region will be due to the

carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak

(M⁺) at m/z 274. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a

characteristic M+2 peak at m/z 276 with approximately one-third the intensity of the molecular

ion peak.
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Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve

cleavage at the carbonyl group.

Loss of the 2-chlorophenyl group: [M - C₆H₄Cl]⁺, resulting in a fragment at m/z 163.

Formation of the 2-chlorobenzoyl cation: [C₆H₄ClCO]⁺, resulting in a fragment at m/z 139.

Loss of CO: [M - CO]⁺.

Safety, Handling, and Toxicity
As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be

handled with appropriate caution. While specific toxicity data for 2-Chloro-3',4'-
(ethylenedioxy)benzophenone is not available, data for the parent compound,

benzophenone, and other substituted benzophenones can provide guidance.

General Precautions:[9][10][11]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

Avoid Contact: Avoid contact with skin, eyes, and clothing.

Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

Toxicity Profile of Benzophenones: Benzophenone itself is classified as possibly carcinogenic

to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Some

substituted benzophenones are used as UV filters in sunscreens and have been studied for

their potential endocrine-disrupting effects.[9] Given the presence of a chlorinated aromatic

ring, this derivative should be handled with the assumption of potential toxicity.

First Aid Measures:[9][10]

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of

water.
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Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

Inhalation: Move the individual to fresh air.

Ingestion: If swallowed, seek immediate medical attention.

Conclusion
2-Chloro-3',4'-(ethylenedioxy)benzophenone is a valuable building block in organic

synthesis with potential applications in medicinal chemistry. Its synthesis via Friedel-Crafts

acylation is a straightforward and scalable process. This guide provides a comprehensive

overview of its known and predicted chemical properties, a detailed synthesis protocol, and

essential safety information. As with any chemical compound, researchers are advised to

consult updated safety data sheets and perform a thorough risk assessment before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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